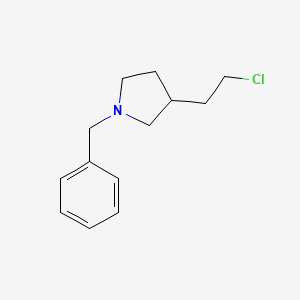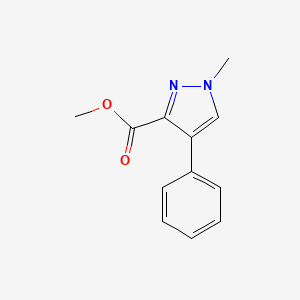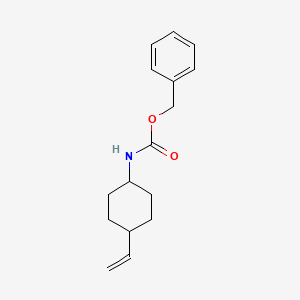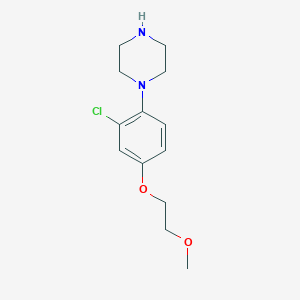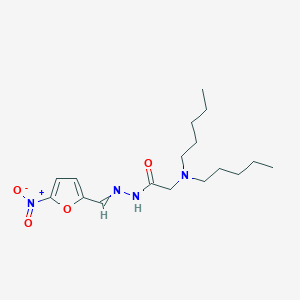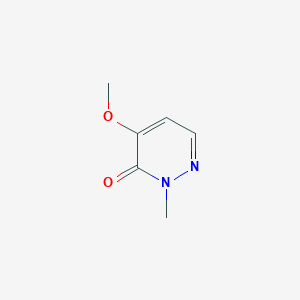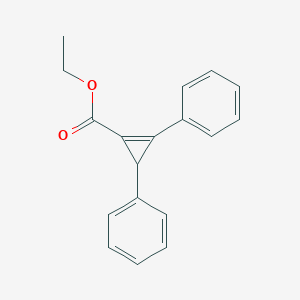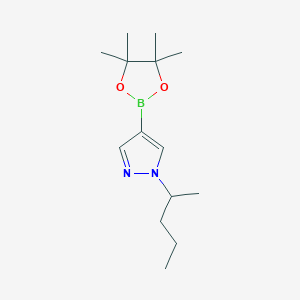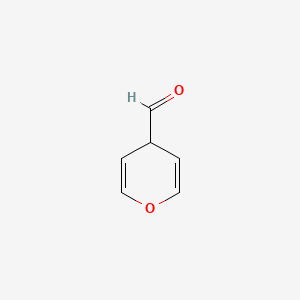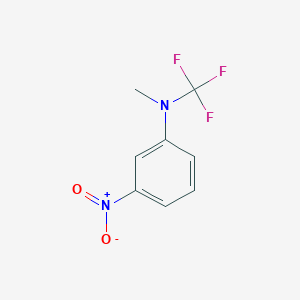![molecular formula C15H10Cl2N2O2 B13975227 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- CAS No. 50264-67-0](/img/structure/B13975227.png)
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a carboxylic acid group at the 3-position of the indazole ring, with a 5-chloro substituent and a 4-chlorophenylmethyl group attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indazole core, which can be achieved through various methods such as the Fischer indole synthesis or transition metal-catalyzed reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Substitution: The 4-chlorophenylmethyl group is attached to the nitrogen atom through nucleophilic substitution reactions, typically using 4-chlorobenzyl chloride as the reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and organisms.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- include:
1H-Indazole-3-carboxylic acid: Lacks the 5-chloro and 4-chlorophenylmethyl groups, making it less specific in its biological activity.
5-Chloro-1H-indazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1H-Indazole-3-carboxylic acid, 4-chlorophenylmethyl: Lacks the 5-chloro group, which may alter its binding affinity and selectivity.
The uniqueness of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
50264-67-0 |
|---|---|
Molekularformel |
C15H10Cl2N2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChI-Schlüssel |
JLBZZQZPUSAOTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


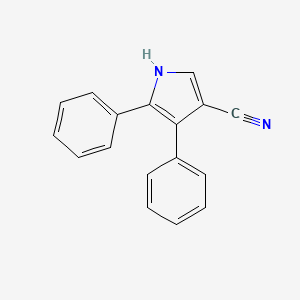
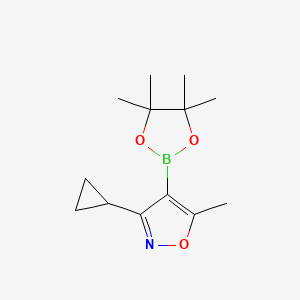
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)
